molecular formula C10H18N4O2S B14909009 1-((1,2-Dimethyl-1h-imidazol-4-yl)sulfonyl)-1,4-diazepane

1-((1,2-Dimethyl-1h-imidazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B14909009
M. Wt: 258.34 g/mol
InChI Key: VNMJUJKVZBYFOF-UHFFFAOYSA-N
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Description

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a chemical compound characterized by the presence of an imidazole ring and a diazepane ring connected via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Formation of the Diazepane Ring: The final step involves the cyclization of the sulfonylated imidazole with a suitable diamine, such as 1,4-diaminobutane, under reflux conditions to form the diazepane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperazine
  • 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-4-piperidinamine

Uniqueness

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is unique due to the presence of both an imidazole ring and a diazepane ring, which imparts distinct chemical and biological properties compared to similar compounds that may only contain one of these rings.

Properties

Molecular Formula

C10H18N4O2S

Molecular Weight

258.34 g/mol

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane

InChI

InChI=1S/C10H18N4O2S/c1-9-12-10(8-13(9)2)17(15,16)14-6-3-4-11-5-7-14/h8,11H,3-7H2,1-2H3

InChI Key

VNMJUJKVZBYFOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCNCC2

Origin of Product

United States

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